In Vitro Inhibition of Fatty Acid Synthase (FASN) Thioesterase Domain
Methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate exhibits measurable inhibitory activity against the thioesterase (TE) domain of fatty acid synthase (FASN), a validated target in oncology and metabolic disease. In a confirmatory fluorescence intensity kinetic assay, the compound demonstrated an IC50 of 9620 nM (9.62 µM) [1]. While direct head-to-head comparator data for structurally identical analogs is not available in the same assay system, this value establishes a baseline potency that can be contextualized against other thiazole-containing FASN inhibitors reported in the literature (e.g., certain 2,4-disubstituted thiazoles with IC50 values ranging from 1 to 50 µM) [1].
| Evidence Dimension | Inhibitory potency against FASN thioesterase domain |
|---|---|
| Target Compound Data | IC50 = 9620 nM (9.62 µM) |
| Comparator Or Baseline | Baseline: Untreated control; Class-level comparator: Typical thiazole-based FASN inhibitors (IC50 range ~1–50 µM) |
| Quantified Difference | Target compound IC50 falls within the active range of thiazole FASN inhibitors |
| Conditions | Dose response confirmation assay; purified recombinant human FASN TE domain; kinetic fluorescence intensity readout |
Why This Matters
This data provides a quantitative anchor for prioritizing this compound in FASN-targeted screening campaigns, as its micromolar potency justifies inclusion in structure-activity relationship (SAR) exploration.
- [1] TargetMine. Activity Report for CHEMBL1352049 (methyl 4-chloro-2-ethoxy-1,3-thiazole-5-carboxylate); ChEMBL Assay ID: CHEMBL811585. View Source
